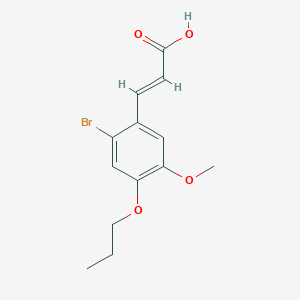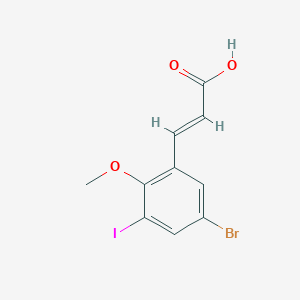![molecular formula C18H20BrN3O2 B10880156 1-[(4-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B10880156.png)
1-[(4-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromobenzyl)-4-(2-nitrobenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzyl)-4-(2-nitrobenzyl)piperazine typically involves the reaction of 4-bromobenzyl chloride with 2-nitrobenzylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzyl)-4-(2-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted piperazine derivatives.
Reduction: Formation of the corresponding amine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-4-(2-nitrobenzyl)piperazine would depend on its specific interactions with molecular targets. Typically, piperazine derivatives can interact with various receptors and enzymes in the body, leading to a range of biological effects. The nitro and bromobenzyl groups may contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzyl)-4-(2-nitrobenzyl)piperazine
- 1-(4-fluorobenzyl)-4-(2-nitrobenzyl)piperazine
- 1-(4-methylbenzyl)-4-(2-nitrobenzyl)piperazine
Uniqueness
1-(4-bromobenzyl)-4-(2-nitrobenzyl)piperazine is unique due to the presence of both bromobenzyl and nitrobenzyl groups, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, while the nitro group can undergo reduction to form amines, providing versatility in chemical synthesis and potential biological applications.
Properties
Molecular Formula |
C18H20BrN3O2 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20BrN3O2/c19-17-7-5-15(6-8-17)13-20-9-11-21(12-10-20)14-16-3-1-2-4-18(16)22(23)24/h1-8H,9-14H2 |
InChI Key |
ZWXWKJDWCRTYNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-dimethylphenoxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10880073.png)
![N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B10880088.png)
![6-chloro-N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}pyridine-3-carboxamide](/img/structure/B10880094.png)
![2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B10880096.png)
![Ethyl 4-({2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B10880098.png)
![3,5-dimethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B10880119.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B10880122.png)

![2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10880130.png)

![1-[3-(dibutylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10880139.png)
![2-{(2E)-2-[(2E)-(2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10880143.png)
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10880147.png)

